![molecular formula C14H19NO2 B3004076 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde CAS No. 932277-16-2](/img/structure/B3004076.png)
3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde is not directly mentioned in the provided papers. However, related research can offer insights into its characteristics and potential applications. Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and as ligands in catalytic reactions. For instance, pyrrolidine-based amino alcohols have been used as chiral ligands in the enantioselective alkylation of benzaldehyde . Additionally, 4-(pyrrolidin-1-ylmethyl)benzaldehyde has been identified as an important intermediate for small molecule anticancer drugs .
Synthesis Analysis
The synthesis of pyrrolidine-containing compounds can involve various strategies. For example, 4-(pyrrolidin-1-ylmethyl)benzaldehyde was synthesized through acetal reaction, nucleophilic reaction, and hydrolysis, starting from commercially available terephthalaldehyde . Similarly, the synthesis of pyrrolidine derivatives can be achieved through Lewis acid-catalyzed amination or by condensation reactions followed by intramolecular trapping . These methods demonstrate the versatility of pyrrolidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be confirmed using techniques such as X-ray crystallography. For instance, the structure of a pyrrolidine dione derivative was elucidated using X-ray crystal structure determination . The molecular structure of 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde would likely feature a pyrrolidine ring attached to a benzaldehyde moiety through a propoxy linker, although specific structural details would require experimental confirmation.
Chemical Reactions Analysis
Pyrrolidine derivatives participate in various chemical reactions. They can act as ligands in catalytic processes, such as the ytterbium-catalyzed silylcyanation of benzaldehyde , or as reactants in cycloadditions . The reactivity of these compounds can be influenced by the substituents on the pyrrolidine ring and the nature of the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their specific functional groups. For example, 4-(pyrrolidin-1-ylmethyl)benzaldehyde is described as water-soluble, which is an important consideration for its use as an intermediate in drug synthesis . The presence of electron-donating or withdrawing groups on the benzaldehyde moiety can also affect the compound's reactivity and physical properties.
Applications De Recherche Scientifique
Electrochemical Activity and Catalysis
- Electrochemical Polymerization : Research by Lu et al. (2014) on the electrochemical polymerization of pyrrole containing TEMPO side chain, similar in structure to 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde, highlights its potential in electrocatalytic activities. Specifically, this compound showed high electrocatalytic activity for benzyl alcohol oxidation (Lu et al., 2014).
Synthesis of Anticancer Drug Intermediates
- Anticancer Drug Development : Zhang et al. (2018) explored the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde closely related to 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde. This compound serves as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Applications in Organic Synthesis
Organic Synthesis : A study by Gonsalves et al. (2003) describes the use of pyrrolidine-based amino alcohols in the enantioselective alkylation of benzaldehyde, demonstrating the utility of similar pyrrolidine structures in stereoselective organic synthesis (Gonsalves et al., 2003).
Chiral Auxiliary in Asymmetric Synthesis : The work of Hedenström et al. (2000) on the synthesis of N-propionylated pyrrolidine derivatives illustrates the use of similar structures as chiral auxiliaries in asymmetric aldol reactions, a key technique in stereocontrolled organic synthesis (Hedenström et al., 2000).
Catalytic Reactions
- Catalytic Oxidation Studies : Research by Yi et al. (2015) on the selective oxidation of benzyl alcohol using poly(4-(3-(pyrrol-1-yl)propionamido)-2,2,6,6-tetramethylpiperidin-1-yloxy) highlights the role of pyrrolidine derivatives in catalytic oxidation processes (Yi et al., 2015).
Applications in Materials Science
- Materials Science : The synthesis of platinum-bound pyrylium with alkenes involving 2-(3-Benzyloxy)prop-1-ynyl)benzaldehyde, as reported by Oh et al. (2010), underscores the potential of similar compounds in materials science, particularly in the creation of polycyclic structures (Oh et al., 2010).
Antimicrobial Research
- Antimicrobial Properties : Kumar et al. (2017) investigated the antimicrobial properties of novel isoxazoline incorporated pyrrole derivatives. Compounds structurally related to 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde may therefore have potential applications in the development of new antimicrobial agents (Kumar et al., 2017).
Chemical Synthesis and Reaction Mechanisms
- Chemical Synthesis Techniques : The research on the synthesis of 2-alkyl(aryl)pyrrolidines from proline via oxazoles, as conducted by Moshkin and Sosnovskikh (2015), reveals insights into reaction mechanisms and synthetic routes involving pyrrolidine derivatives (Moshkin & Sosnovskikh, 2015).
Propriétés
IUPAC Name |
3-(3-pyrrolidin-1-ylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-5-3-6-14(11-13)17-10-4-9-15-7-1-2-8-15/h3,5-6,11-12H,1-2,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFLHLFIHINQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

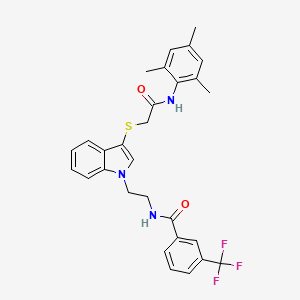

![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)
![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)
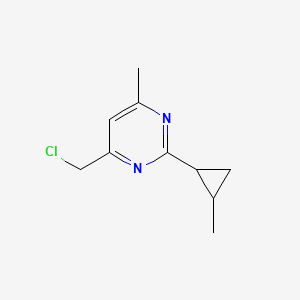

![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)
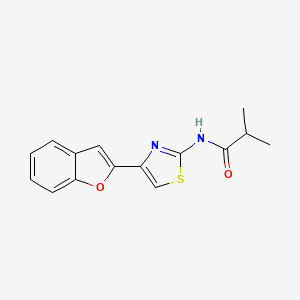

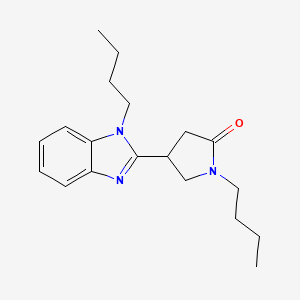
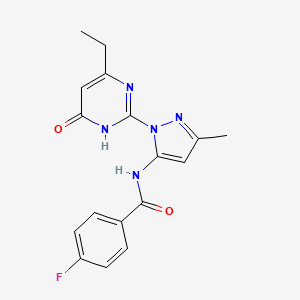
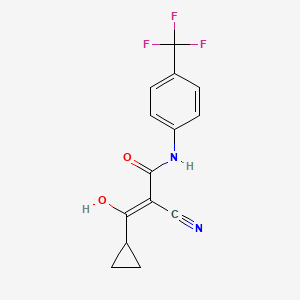
![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)
